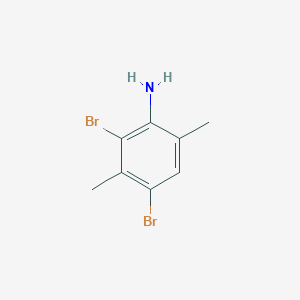

2,4-Dibromo-3,6-dimethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-3,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2N/c1-4-3-6(9)5(2)7(10)8(4)11/h3H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNARIZVVHGNNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)Br)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408364 | |

| Record name | 2,4-dibromo-3,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26829-89-0 | |

| Record name | 2,4-dibromo-3,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-3,6-dimethylaniline

This guide provides a comprehensive overview of the synthesis of 2,4-Dibromo-3,6-dimethylaniline, a key intermediate in various fields of chemical research. The synthesis is approached from a first-principles perspective, detailing not just the 'how' but the critical 'why' behind each step. This document is intended for an audience of researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthetic pathway.

Introduction

This compound is a substituted aromatic amine with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its structure, featuring two bromine atoms ortho and para to a directing amino group, and flanked by methyl groups, makes it a versatile precursor for further functionalization through cross-coupling reactions and other transformations. This guide will focus on the most logical and efficient synthetic route: the direct electrophilic bromination of 3,6-dimethylaniline.

Core Synthesis Pathway: Electrophilic Aromatic Substitution

The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) of 3,6-dimethylaniline (also known as 2,5-dimethylaniline). This reaction is governed by the powerful directing effects of the substituents on the aniline ring.

Understanding Regioselectivity

The outcome of the bromination of 3,6-dimethylaniline is dictated by the electronic and steric effects of the amino (-NH₂) and methyl (-CH₃) groups.

-

Amino Group (-NH₂): The amino group is a potent activating group and a strong ortho, para-director. Its lone pair of electrons can be donated into the aromatic ring through resonance, significantly increasing the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack.

-

Methyl Groups (-CH₃): Methyl groups are also activating groups and ortho, para-directors, albeit weaker than the amino group. They activate the ring through an inductive effect, pushing electron density into the ring.

In 3,6-dimethylaniline, the positions available for substitution are 2, 4, and 5. The amino group at position 1 strongly activates positions 2 (ortho) and 4 (para). The methyl group at position 3 further activates the adjacent positions 2 and 4. The methyl group at position 6 activates the adjacent position 5.

The combined directing effects of the amino group and the two methyl groups lead to a high degree of regioselectivity. The positions most activated for electrophilic attack are the 2 and 4 positions, which are ortho and para to the strongly activating amino group. Consequently, dibromination occurs selectively at these positions.

Visualizing the Synthesis Pathway

The overall synthetic transformation is a direct dibromination of 3,6-dimethylaniline.

Caption: Synthesis of this compound from 3,6-dimethylaniline.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of substituted anilines, such as the synthesis of 2-bromo-4,6-dimethylaniline from 2,4-dimethylaniline.[1] The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic; it is a solid, making it easier and safer to handle than liquid bromine, and it often provides higher yields and better selectivity.[2]

Materials and Reagents

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Notes |

| 3,6-Dimethylaniline | 95-78-3 | 121.18 | Starting material |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | Brominating agent |

| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | Reaction solvent |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | Extraction solvent |

| Saturated Sodium Thiosulfate (aq) | 7772-98-7 | 158.11 | For quenching unreacted bromine |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | For washing the organic layer |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dimethylaniline (e.g., 5.0 g, 41.3 mmol) in acetonitrile (100 mL). Stir the solution at room temperature until the aniline is completely dissolved.

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (e.g., 14.7 g, 82.6 mmol, 2.0 equivalents) portion-wise over 15-20 minutes. The reaction is exothermic, and a slight increase in temperature may be observed. Maintain the reaction temperature at room temperature using a water bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 9:1). The disappearance of the starting material spot indicates the completion of the reaction.

-

Workup - Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Dissolve the resulting residue in dichloromethane (100 mL). Transfer the solution to a separatory funnel. Wash the organic layer sequentially with:

-

Water (2 x 50 mL)

-

Saturated aqueous sodium thiosulfate solution (50 mL) to remove any unreacted bromine.

-

Brine (50 mL).

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

-

Purification: Remove the dichloromethane under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford a crystalline solid.

Mechanism of Bromination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

Caption: Mechanism of electrophilic bromination of 3,6-dimethylaniline.

Data and Expected Results

| Parameter | Expected Value |

| Appearance | Off-white to light brown crystalline solid |

| Yield | 80-90% (based on similar reactions) |

| Melting Point | Not readily available in public literature |

| ¹H NMR (CDCl₃, est.) | δ ~7.2-7.5 (s, 1H, Ar-H), ~4.0-4.5 (br s, 2H, NH₂), ~2.2-2.5 (s, 6H, 2 x CH₃) |

| ¹³C NMR (CDCl₃, est.) | Signals for aromatic carbons, methyl carbons, and carbons bearing bromine and nitrogen |

Trustworthiness and Self-Validation

The described protocol is a self-validating system. The success of the synthesis can be confirmed at multiple stages:

-

TLC Monitoring: Provides real-time confirmation of the conversion of the starting material to the product.

-

Workup: The color change during the sodium thiosulfate wash (disappearance of any bromine color) validates the removal of excess brominating agent.

-

Purification: A sharp melting point of the recrystallized product indicates its purity.

-

Spectroscopic Analysis: ¹H NMR and ¹³C NMR spectroscopy will definitively confirm the structure of the final product, showing the expected signals for the aromatic proton, the amino protons, and the two distinct methyl groups, as well as the correct integration.

References

-

Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]

-

Ledford, B. (n.d.). Bromination of N,N-Dimethylaniline. Prezi. Retrieved from [Link]

-

Whitley, P. E. (2014). An Expedited, Regiospecific para-Bromination of Activated Aryls. TopSCHOLAR. Western Kentucky University. Retrieved from [Link]

-

Wong, A., & St-Onge, B. (2015). A structural study of 2,4-dimethylaniline derivatives. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 9), 834–839. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dibromo-3,6-dimethylaniline

Introduction

For researchers and professionals in drug development and organic synthesis, a comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior, from its reactivity in a synthesis flask to its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. This guide provides an in-depth technical overview of 2,4-Dibromo-3,6-dimethylaniline (CAS No. 26829-89-0), a substituted aniline with potential applications as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular isomer, this document will focus on the predicted properties based on the structural features and known trends of similar molecules. Furthermore, it will provide detailed, field-proven methodologies for the experimental determination of these crucial parameters.

Molecular Identity and Structural Elucidation

This compound is a halogenated aromatic amine. Its structure, characterized by a benzene ring substituted with two bromine atoms, two methyl groups, and an amino group, suggests a unique interplay of steric and electronic effects that will dictate its chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₉Br₂N | [Calculated] |

| Molecular Weight | 278.97 g/mol | [Calculated] |

| CAS Number | 26829-89-0 | [1][2][3] |

| Canonical SMILES | CC1=C(C(=C(C=C1Br)N)C)Br | [Calculated] |

| InChI | InChI=1S/C8H9Br2N/c1-4-3-6(9)5(2)8(11)7(4)10/h3H,11H2,1-2H3 | [Calculated] |

Predicted Physicochemical Properties and Experimental Determination

A thorough understanding of a compound's physical properties is the bedrock of its application. The following section outlines the predicted properties of this compound and provides standardized protocols for their empirical verification.

Melting Point

The melting point is a critical indicator of a compound's purity and is influenced by intermolecular forces. For this compound, the presence of two bromine atoms and the overall symmetry will likely result in a relatively high melting point for a molecule of its size.

Prediction: Solid at room temperature with an estimated melting point in the range of 50-80 °C. This prediction is based on the melting points of related isomers such as 4-Bromo-2,6-dimethylaniline (48-52 °C) and 2,6-Dibromo-p-toluidine (73-76 °C).[4]

Experimental Protocol for Melting Point Determination:

A calibrated digital melting point apparatus should be used for an accurate determination.

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the apparatus.

-

Initial Run: A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.

-

Accurate Determination: A second sample is heated slowly (1-2 °C/min) starting from approximately 20 °C below the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point

Due to its expected solid nature at room temperature, the boiling point of this compound will be significantly higher and is best determined under reduced pressure to prevent decomposition.

Prediction: Estimated boiling point above 250 °C at atmospheric pressure.

Experimental Considerations: Due to the high boiling point, vacuum distillation is the preferred method for purification and boiling point determination. The boiling point at a specific pressure can be recorded and extrapolated to atmospheric pressure using a nomograph if necessary.

Solubility Profile

The "like dissolves like" principle is a guiding tenet in predicting solubility. The presence of the polar amino group suggests some affinity for polar solvents, while the dibrominated and dimethylated benzene ring provides significant nonpolar character.

Prediction:

-

Water: Likely insoluble or very slightly soluble due to the large hydrophobic surface area.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderately soluble, facilitated by hydrogen bonding with the amino group.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): Good solubility is expected.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Moderate to good solubility due to the nonpolar aromatic ring and methyl groups.

-

Aqueous Acidic Solutions (e.g., dilute HCl): Soluble due to the protonation of the basic amino group to form a water-soluble ammonium salt.

Experimental Protocol for Solubility Determination:

-

Sample Preparation: Weigh a precise amount of the compound (e.g., 10 mg).

-

Solvent Addition: Add a measured volume of the solvent (e.g., 1 mL) to a test tube containing the sample.

-

Observation: Vigorously shake the test tube for 1-2 minutes.

-

Classification:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared, filtered, and the concentration of the dissolved solute determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Proton (1H): A singlet is expected for the lone proton on the aromatic ring, likely in the range of δ 7.0-7.5 ppm. The exact chemical shift will be influenced by the surrounding substituents.

-

Amino Protons (2H): A broad singlet is anticipated for the -NH₂ protons, typically in the range of δ 3.5-4.5 ppm. The chemical shift can vary with concentration and solvent.

-

Methyl Protons (6H): Two distinct singlets are expected for the two non-equivalent methyl groups, likely in the range of δ 2.0-2.5 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃):

Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the bromine, methyl, and amino substituents. The carbons attached to bromine will be shifted to lower field (higher ppm).

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorptions:

-

N-H Stretching: Two medium to sharp bands are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching (Aromatic and Aliphatic): Bands will appear just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H stretches.

-

N-H Bending: A band in the region of 1590-1650 cm⁻¹ is characteristic of the N-H bending vibration.

-

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretching (Aromatic): A strong band is expected in the range of 1250-1350 cm⁻¹.

-

C-Br Stretching: Absorptions in the fingerprint region, typically below 700 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

-

Solid Sample (ATR): A small amount of the solid is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid Sample (KBr Pellet): The sample is ground with potassium bromide (KBr) and pressed into a thin pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed. The M⁺, [M+2]⁺, and [M+4]⁺ peaks will have a relative intensity ratio of approximately 1:2:1, which is a definitive indicator of the presence of two bromine atoms.

-

Fragmentation: Common fragmentation pathways for anilines include the loss of a hydrogen atom and cleavage of the C-N bond. Fragmentation involving the loss of a bromine atom or a methyl group is also likely.

Experimental Protocol for Mass Spectrometry:

A variety of ionization techniques can be employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI), depending on the desired information. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.

Reactivity and Synthetic Considerations

The reactivity of this compound is primarily governed by the electron-donating amino group and the steric and electronic effects of the bromine and methyl substituents.

Electrophilic Aromatic Substitution

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[5][6] However, in this compound, the positions ortho and para to the amino group are already substituted. The remaining unsubstituted position is meta to the amino group. Therefore, further electrophilic substitution on the aromatic ring is expected to be difficult.

Caption: Influence of substituents on the reactivity of the aromatic ring.

Reactions of the Amino Group

The amino group can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amide. This is often used as a protecting group strategy to moderate the reactivity of the aniline.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of functional groups onto the aromatic ring.

Hypothetical Synthesis

A plausible synthetic route to this compound would involve the direct bromination of 3,5-dimethylaniline. The amino group's strong activating and directing effect would likely favor substitution at the ortho and para positions.

Caption: A potential synthetic route to this compound.

Illustrative Synthetic Protocol (Based on similar reactions):

-

Dissolution: Dissolve 3,5-dimethylaniline in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Bromination: Slowly add a solution of bromine or N-bromosuccinimide (2 equivalents) to the reaction mixture, maintaining a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate) to remove excess bromine. Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide).

-

Extraction: Extract the product into an organic solvent.

-

Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Safety and Handling

-

Toxicity: Anilines are generally toxic and can be absorbed through the skin. Halogenated compounds can also pose health risks.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound presents itself as a compound of interest for synthetic and medicinal chemists. While specific experimental data is limited, a comprehensive understanding of its physicochemical properties can be achieved through the application of established predictive models and the rigorous experimental protocols outlined in this guide. Its unique substitution pattern offers a platform for further chemical exploration, and the methodologies described herein provide a robust framework for its characterization and utilization in research and development.

References

-

Angene International Limited. This compound|CAS 26829-89-0. [Link]

-

Oakwood Chemical. 2,4-Dibromo-3-methylaniline. [Link]

-

AA Blocks. 81100-30-3 | MFCD11846035 | 2,4-Dibromo-6-ethylaniline. [Link]

-

PubChem. 2,4,6-Tribromo-N,N-dimethylaniline. [Link]

-

PubChem. 2,6-Dimethylaniline. [Link]

-

University of Miami. Experiment 1 - Melting Points. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

University of Calgary. IR: amines. [Link]

-

SlideShare. experiment (1) determination of melting points. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

PubMed. [Influence of solvents on IR spectrum of aromatic amines]. [Link]

-

University of Alberta. Melting point determination. [Link]

-

University of Wyoming. Basic Experiment Setup and Basic NMR Spectrometer Operation Setup. [Link]

-

Chemistry Steps. Reactions of Aniline. [Link]

-

BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]

Sources

- 1. This compound | 26829-89-0 [m.chemicalbook.com]

- 2. This compound|CAS 26829-89-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 3. 26829-89-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to 2,4-Dibromo-3,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dibromo-3,6-dimethylaniline (CAS No. 26829-89-0), a substituted aniline of interest in synthetic and medicinal chemistry. This document consolidates essential information regarding its chemical identity, structural features, and key physicochemical properties. While specific, peer-reviewed synthesis protocols and direct applications in drug development for this particular isomer are not extensively documented in readily available literature, this guide establishes a foundational understanding based on available data and knowledge of related chemical entities. Further research into its synthetic pathways and potential as a scaffold or intermediate in the development of novel therapeutics is warranted.

Chemical Identity and Structure

This compound is a halogenated and alkylated aromatic amine. Its unique substitution pattern on the aniline ring suggests potential for further functionalization and as a building block in the synthesis of more complex molecules.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 26829-89-0[1][2] |

| Molecular Formula | C₈H₉Br₂N[3] |

| Molecular Weight | 278.97 g/mol |

Molecular Structure

The structure of this compound consists of a benzene ring substituted with one amino group, two bromine atoms, and two methyl groups. The substituents are arranged as follows: bromine atoms at positions 2 and 4, and methyl groups at positions 3 and 6, relative to the amino group at position 1.

Caption: 2D Structure of this compound

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely published. The table below summarizes available information, with some properties of related isomers provided for context.

Table 2: Physicochemical Data

| Property | Value | Source (if available) |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Note: Due to the lack of specific experimental data for this compound, properties such as melting point, boiling point, and solubility have not been included. Researchers should determine these properties experimentally.

Synthesis Strategies: A Prospective Outlook

Conceptual Synthetic Workflow

The synthesis would likely start from 3,5-dimethylaniline. The amino group is a strong activating group and an ortho-, para-director. The two methyl groups also provide steric hindrance that can influence the regioselectivity of the bromination.

Caption: Conceptual workflow for the synthesis of this compound.

Rationale Behind Experimental Choices

-

Starting Material Selection : 3,5-dimethylaniline is a logical precursor. The positions ortho and para to the activating amino group are available for substitution.

-

Brominating Agent : Molecular bromine (Br₂) is a common and effective brominating agent for activated aromatic rings. N-Bromosuccinimide (NBS) can also be used, sometimes offering milder reaction conditions and improved selectivity.

-

Solvent : An inert solvent such as acetic acid or a chlorinated hydrocarbon is typically used to facilitate the reaction and control the temperature.

-

Reaction Control : The stoichiometry of the brominating agent would need to be carefully controlled to favor di-substitution and minimize the formation of mono-brominated or tri-brominated byproducts. The reaction temperature would also be a critical parameter to manage the rate and selectivity of the bromination.

Applications in Research and Drug Development: An Underexplored Area

Currently, there is a notable absence of published literature detailing the specific use of this compound in drug discovery or medicinal chemistry programs. However, the structural motifs present in this molecule are found in various biologically active compounds.

Halogenated anilines are valuable intermediates in the synthesis of pharmaceuticals. The bromine atoms can serve as handles for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental in the construction of complex molecular architectures.

The presence and positioning of the methyl and bromo substituents on the aniline ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This makes substituted anilines, in general, an important class of building blocks for creating libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available from major chemical suppliers. However, based on the data for closely related brominated anilines, it should be handled with care.

General Hazard Information (Inferred from Related Compounds):

-

Hazard Codes : Xi (Irritant)[1]

-

Potential Health Effects :

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Causes skin and eye irritation.

-

May cause respiratory tract irritation.

-

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

This compound (CAS No. 26829-89-0) represents a chemical entity with potential for application in synthetic and medicinal chemistry, yet it remains largely unexplored in the scientific literature. This technical guide has provided the foundational information available for this compound, including its chemical identity and a prospective synthetic approach.

The primary challenge for researchers interested in this molecule will be the development and optimization of a reliable synthetic protocol. Following a successful synthesis, future work should focus on characterizing its physicochemical properties and exploring its utility as a building block in the synthesis of novel compounds with potential biological activity. Its unique substitution pattern may offer advantages in the design of molecules with specific steric and electronic properties, making it a candidate for inclusion in fragment-based drug discovery libraries or as a scaffold for new chemical entities.

References

-

Angene International Limited. (2025). This compound|CAS 26829-89-0. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of 2,4-Dibromo-3,6-dimethylaniline

Introduction to 2,4-Dibromo-3,6-dimethylaniline

This compound is a substituted aromatic amine. Its structure, featuring a benzene ring with two bromine atoms, two methyl groups, and an amino group, suggests its potential as a versatile building block in organic synthesis. The precise characterization of such molecules is paramount for ensuring the purity, identity, and structural integrity of downstream products in pharmaceutical and materials science applications. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic environment.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR spectra for this compound are based on the analysis of similar substituted anilines and established chemical shift principles.[5][6][7]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Singlet | 1H | Ar-H |

| ~4.0-5.0 | Broad Singlet | 2H | -NH₂ |

| ~2.4 | Singlet | 3H | Ar-CH₃ (at C6) |

| ~2.2 | Singlet | 3H | Ar-CH₃ (at C3) |

The single aromatic proton is expected to appear as a singlet due to the absence of adjacent protons for coupling. The amino protons will likely present as a broad singlet, with a chemical shift that can be influenced by solvent and concentration. The two methyl groups are in different chemical environments and are therefore expected to have distinct singlet signals.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | C-NH₂ |

| ~135-140 | C-Br (at C4) |

| ~130-135 | C-CH₃ (at C6) |

| ~125-130 | C-H |

| ~120-125 | C-Br (at C2) |

| ~115-120 | C-CH₃ (at C3) |

| ~20-25 | -CH₃ (at C6) |

| ~15-20 | -CH₃ (at C3) |

The chemical shifts of the aromatic carbons are influenced by the electronegativity and steric effects of the various substituents. The carbon attached to the amino group is expected to be the most deshielded, while the carbons bearing bromine and methyl groups will have characteristic shifts.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[8]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6, DMSO-d6) in a clean, dry vial.[8]

-

Ensure complete dissolution; gentle warming or vortexing may be applied.[8]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. For non-deuterated solvents, shimming can be performed on the FID or the spectrum itself.[9]

-

Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay).

-

Acquire the ¹H and ¹³C NMR spectra.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using a known internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound is based on the characteristic vibrational frequencies of substituted anilines.[10][11][12][13][14][15]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Medium | N-H asymmetric stretching (primary amine) |

| 3300-3400 | Medium | N-H symmetric stretching (primary amine) |

| 3000-3100 | Weak | Aromatic C-H stretching |

| 2850-2960 | Medium | Aliphatic C-H stretching (methyl groups) |

| 1600-1650 | Strong | N-H bending (scissoring) |

| 1450-1550 | Strong | Aromatic C=C stretching |

| 1250-1335 | Strong | Aromatic C-N stretching |

| 1000-1100 | Strong | C-Br stretching |

| 800-900 | Strong | Aromatic C-H out-of-plane bending |

The presence of two distinct N-H stretching bands is characteristic of a primary amine. The strong C-N and C-Br stretching absorptions, along with the aromatic C=C and C-H vibrations, will be key features in the IR spectrum.

Experimental Protocol for FT-IR Spectroscopy

The following protocol outlines the steps for obtaining an FT-IR spectrum of a solid sample.

Thin Solid Film Method: [16]

-

Sample Preparation:

-

Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[16]

-

Place a single drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[16]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[16]

-

-

Sample Preparation:

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.[17]

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[17]

-

-

Data Acquisition:

-

Place the salt plate with the thin film or the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.[19]

-

Acquire the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[19]

-

Predicted Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization is a suitable method.[20][21][22][23]

Predicted Mass Spectrum Data

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 280/282/284 | High | Molecular ion [M]⁺ (isotopic pattern due to two Br atoms) |

| 265/267/269 | Moderate | [M - CH₃]⁺ |

| 201/203 | Moderate | [M - Br]⁺ |

| 186/188 | Moderate | [M - Br - CH₃]⁺ |

| 122 | Moderate | [M - 2Br]⁺ |

| 107 | High | [M - 2Br - CH₃]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation is likely to occur through the loss of a methyl group or a bromine atom. Further fragmentation can lead to the loss of both bromine atoms and methyl groups.[24][25][26][27][28]

Experimental Protocol for EI-MS

-

Sample Introduction:

-

Ionization:

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[23]

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.[23]

-

Visualization of Spectroscopic Interpretation Workflows

¹H NMR Interpretation Workflow

Caption: Workflow for ¹H NMR spectral interpretation.

IR Spectrum Interpretation Workflow

Caption: Workflow for IR spectral interpretation.

Mass Spectrum Interpretation Workflow

Caption: Workflow for mass spectral interpretation.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive structural characterization has been outlined. The provided experimental protocols offer a standardized approach for acquiring high-quality data for this and similar solid organic compounds. This guide serves as a valuable resource for scientists and researchers, enabling them to anticipate and interpret the spectroscopic features of this molecule, thereby aiding in its synthesis, purification, and application in various scientific endeavors.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]

-

KNUST Materials Engineering Department. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of Illinois School of Chemical Sciences. (n.d.). Electron Ionization. Retrieved from [Link]

-

Scribd. (n.d.). Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. I. Aim. Retrieved from [Link]

-

Unknown. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, March 31). Chapter 6: Experimental Solid-state NMR of the Periodic Table: Fundamentals and Advanced Methods. In NMR Crystallography: An Introduction. Retrieved from [Link]

-

Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

-

Hung, I., et al. (n.d.). Solid-state NMR spectroscopy. Nature Reviews Methods Primers. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. Retrieved from [Link]

-

Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Retrieved from [Link]

-

Angene International Limited. (2025, November 28). This compound|CAS 26829-89-0. Retrieved from [Link]

-

Unknown. (n.d.). The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines. Chinese Journal of Chromatography. Retrieved from [Link]

-

NIST. (n.d.). 2,6-Dibromo-4-methylaniline. Retrieved from [Link]

-

Grimme, S., et al. (2016, May 3). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 120(20), 3767-3778. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of (a) experimental IR spectrum of aniline with theoretical.... Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2014, April 2). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of the American Society for Mass Spectrometry, 25(4), 644-653. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Tribromo-N,N-dimethylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-N,N-dimethylaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dibromo-6-[(trimethylsilyl)ethynyl]aniline. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dibromo-3,6-dimethylaniline. Retrieved from [Link]

Sources

- 1. This compound | 26829-89-0 [m.chemicalbook.com]

- 2. 3,6-Dibromo | Sigma-Aldrich [sigmaaldrich.com]

- 3. 26829-89-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound|CAS 26829-89-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. 2-BROMO-4,6-DIMETHYLANILINE(41825-73-4) 1H NMR [m.chemicalbook.com]

- 6. 4-Bromo-2,6-dimethylaniline(24596-19-8) 1H NMR [m.chemicalbook.com]

- 7. 4-Bromo-N,N-dimethylaniline(586-77-6) 1H NMR spectrum [chemicalbook.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. ekwan.github.io [ekwan.github.io]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 2,6-Dibromo-4-methylaniline [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. wikieducator.org [wikieducator.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. scribd.com [scribd.com]

- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 20. bitesizebio.com [bitesizebio.com]

- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 22. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 23. rroij.com [rroij.com]

- 24. benchchem.com [benchchem.com]

- 25. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]

- 26. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. m.youtube.com [m.youtube.com]

- 28. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to the Solubility of 2,4-Dibromo-3,6-dimethylaniline in Common Organic Solvents

Abstract

Introduction: The Significance of Solubility in a Research and Development Context

2,4-Dibromo-3,6-dimethylaniline is a substituted aromatic amine, a class of compounds that are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and specialty chemicals. The solubility of such a compound is a critical physical property that dictates its utility in various applications. From reaction kinetics in a homogenous solution to the ease of purification through crystallization, and ultimately to its bioavailability in a physiological environment, solubility is a cornerstone of chemical process development and medicinal chemistry.

Understanding the solubility profile of this compound allows researchers to:

-

Select appropriate solvents for chemical reactions to ensure optimal yield and purity.

-

Develop effective purification strategies, such as recrystallization.

-

Prepare solutions of known concentrations for analytical testing and biological assays.

-

Gain insights into its potential behavior in different environments, a key factor in drug development.

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" is the foundational principle in predicting solubility.[1] This means that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

Molecular Structure Analysis of this compound:

-

Aniline Core: The base structure is aniline, which consists of an amino group (-NH₂) attached to a benzene ring. The amino group is polar and capable of acting as a hydrogen bond donor.

-

Methyl Groups (-CH₃): The two methyl groups at positions 3 and 6 are electron-donating and increase the nonpolar character of the molecule.

-

Bromo Groups (-Br): The two bromine atoms at positions 2 and 4 are electron-withdrawing and increase the molecular weight and polarizability of the molecule. While halogens are electronegative, their overall effect on the polarity of a large aromatic compound can be complex.

-

Overall Polarity: this compound is expected to be a moderately polar to nonpolar molecule. The presence of the amino group provides some polar character, but the bulky, nonpolar benzene ring and methyl groups, along with the large bromine atoms, contribute significantly to its hydrophobic nature.

Solvent Classification:

Organic solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: These solvents have a hydrogen atom bound to an electronegative atom (like oxygen or nitrogen) and can thus act as hydrogen bond donors. Examples include water, methanol, and ethanol.

-

Polar Aproptic Solvents: These solvents are polar but do not have a hydrogen atom that can be donated for hydrogen bonding. Examples include acetone, acetonitrile, and dimethyl sulfoxide (DMSO).

-

Nonpolar Solvents: These solvents have a low dielectric constant and are not capable of significant hydrogen bonding. Examples include hexane, toluene, and diethyl ether.[2][3][4][5]

Predicted Solubility of this compound

Based on the structural analysis, a qualitative prediction of the solubility of this compound in various common organic solvents can be made.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether, Chloroform | High | The large, nonpolar surface area of the substituted benzene ring will interact favorably with nonpolar solvents through van der Waals forces. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | These solvents have sufficient polarity to interact with the amino group and the polarizable bromine atoms, while also being able to solvate the nonpolar portions of the molecule. |

| Polar Protic Solvents | Methanol, Ethanol | Moderate | The ability of the amino group to participate in hydrogen bonding will afford some solubility. However, the overall hydrophobic character of the molecule may limit high solubility. |

| Highly Polar Protic Solvents | Water | Low to Insoluble | The dominant nonpolar characteristics of the molecule will likely lead to poor solubility in water, a highly polar and strongly hydrogen-bonded solvent.[6] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Objective: To determine the solubility of this compound in various organic solvents at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Workflow for Experimental Solubility Determination:

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a precise volume of each selected solvent to the vials.

-

Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for 24-48 hours to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw an aliquot of the supernatant into a syringe.

-

Attach a 0.45 µm syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid particles.

-

-

Analytical Measurement:

-

Prepare a series of standard solutions of this compound in each solvent at known concentrations.

-

Analyze both the filtered samples from the saturated solutions and the standard solutions using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the filtered saturated solutions.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Safety and Handling

Substituted anilines, particularly halogenated ones, should be handled with care.

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled.[7][8]

-

May cause respiratory irritation.[8]

Recommended Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

Conclusion

While direct, published quantitative solubility data for this compound is scarce, a strong predictive understanding of its behavior in common organic solvents can be achieved through the application of fundamental chemical principles. This guide provides a robust theoretical framework for such predictions, alongside a detailed and practical experimental protocol for researchers to determine precise solubility values. By integrating this knowledge with stringent safety practices, scientists and drug development professionals can effectively and safely utilize this compound in their research endeavors.

References

- Vertex AI Search. (n.d.). Polarity of Solvents.

- uHPLCs. (2022, October 13). Comparison of the polarity of organic solvents.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- The Periodic Table. (n.d.). Examples of High Polarity Solvents.

- YouTube. (2021, March 24). Solubility Tests for Organic Compounds [Video].

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.

- CDMS.net. (2015, April 6). SAFETY DATA SHEET.

- Solubility of Things. (n.d.). 2,4-Dimethylaniline.

- Ataman Kimya. (n.d.). DIMETHYLANILINE.

Sources

- 1. chem.ws [chem.ws]

- 2. research.cbc.osu.edu [research.cbc.osu.edu]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. researchgate.net [researchgate.net]

- 5. chemicool.com [chemicool.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. cdms.net [cdms.net]

Navigating the Unseen: A Technical Safety and Handling Guide for 2,4-Dibromo-3,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the health and safety considerations paramount for the handling and use of 2,4-Dibromo-3,6-dimethylaniline (CAS No. 26829-89-0) in a research and development setting.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety data from structurally analogous brominated and methylated anilines. This approach, rooted in established principles of chemical similarity, offers a robust framework for risk assessment and the implementation of effective safety protocols.

Hazard Identification and Risk Assessment: An Isomer-Informed Approach

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

-

Skin Irritation: Expected to cause skin irritation upon direct contact.[3][4]

-

Eye Irritation: Expected to cause serious eye irritation.[3][4]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[3][4]

Table 1: GHS Hazard Classification (Inferred from Structural Analogs)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

This classification is based on data from structurally similar compounds and should be used as a precautionary guideline.[3][5][6]

The core logic behind this inferred risk profile lies in the shared structural motifs of a brominated aniline core. The presence of bromine atoms and an aniline functional group are well-known to contribute to toxicity and irritant properties.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A proactive approach to safety necessitates a combination of robust engineering controls and diligent use of personal protective equipment.

Engineering Controls: The First Line of Defense

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This is critical to minimize the inhalation of any dusts or vapors that may be generated. An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is a critical step in mitigating exposure risks. The following PPE is mandatory when handling this compound:

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[7]

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations where there is a risk of splashing.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of exposure, chemical-resistant aprons or full-body suits should be considered.

-

Respiratory Protection: If working outside of a fume hood or if there is a potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to maintaining a safe laboratory environment.

Handling

-

Always handle this compound within a chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Do not eat, drink, or smoke in the work area.

-

Wash hands thoroughly after handling.

-

Ensure containers are tightly closed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed to prevent contamination and potential sublimation.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of accidental exposure or spills.

First-Aid Measures

Table 2: First-Aid Procedures

| Exposure Route | First-Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

-

Clean: Clean the spill area thoroughly with a suitable decontamination solution.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Caption: Step-by-step spill response workflow.

Fire and Explosion Hazard Data

While specific data for this compound is unavailable, related anilines are combustible.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen bromide gas may be formed.[5][6]

-

Special Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste.

-

Dispose of in accordance with all applicable local, state, and federal regulations.

-

Do not dispose of down the drain or into the environment.

-

Use a licensed professional waste disposal service to dispose of this material.

Conclusion: A Commitment to a Culture of Safety

The responsible use of this compound in a research setting is contingent upon a thorough understanding of its potential hazards and the strict implementation of comprehensive safety protocols. While the absence of a specific SDS necessitates an informed approach based on structural analogy, the principles of chemical hygiene, engineering controls, and personal protective equipment remain the cornerstones of a safe laboratory environment. By adhering to the guidelines outlined in this document, researchers can confidently and safely advance their scientific endeavors.

References

- 1. This compound | 26829-89-0 [m.chemicalbook.com]

- 2. 26829-89-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to 2,4-Dibromo-3,6-dimethylaniline: A Niche Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-3,6-dimethylaniline, identified by the CAS number 26829-89-0, is a halogenated aromatic amine. While commercially available, it remains a relatively niche and under-characterized compound within the broader landscape of chemical building blocks. Its polysubstituted aromatic ring, featuring two bromine atoms and two methyl groups ortho and para to the amine, suggests significant potential as a versatile intermediate in the synthesis of complex molecules. The steric and electronic properties imparted by this substitution pattern make it a candidate for applications in medicinal chemistry, materials science, and catalysis.

This guide provides a comprehensive overview of the available technical information for this compound. Due to the limited specific scientific literature for this compound, this document also draws upon data from closely related structural isomers to infer potential properties, synthetic routes, and applications, providing a robust resource for researchers considering its use.

Commercial Availability

This compound is available from several specialized chemical suppliers. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the purchased material.

| Supplier | CAS Number | Notes |

| Angene International Limited | 26829-89-0 | Listed as a research chemical.[1] |

| Sigma-Aldrich | 26829-89-0 | Available as a building block. |

| ChemicalBook | 26829-89-0 | Provides basic chemical properties.[2][3] |

| AOBChem | 26829-89-0 | Listed as a supplier. |

Physicochemical Properties and Structural Analogs

Detailed experimental data for the physicochemical properties of this compound are not widely published. However, based on its structure and data from analogous compounds, we can estimate its key characteristics.

Table of Properties: this compound and its Isomers

| Property | This compound (CAS: 26829-89-0) | 2-Bromo-4,6-dimethylaniline (CAS: 41825-73-4) | 4-Bromo-2,6-dimethylaniline (CAS: 24596-19-8) | 2,6-Dibromo-4-methylaniline (CAS: 6968-24-7) |

| Molecular Formula | C₈H₉Br₂N | C₈H₁₀BrN | C₈H₁₀BrN | C₇H₇Br₂N |

| Molecular Weight | 278.97 g/mol | 200.08 g/mol | 200.08 g/mol | 264.95 g/mol [4] |

| Melting Point | Not widely reported | 43-47 °C | 49.6 - 50.6 °C[5] | Not widely reported |

| Appearance | Likely a solid at room temperature | Brown crystalline solid[6] | Brown crystalline powder[5] | Not widely reported |

| Solubility | Expected to be soluble in organic solvents | Soluble in organic solvents | Soluble in chloroform and methanol | Not widely reported |

Proposed Synthetic Approach

Proposed Reaction Scheme:

3,5-Dimethylaniline can be treated with a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, in a suitable solvent. The reaction conditions would need to be carefully controlled to achieve the desired dibromination at the 2 and 4 positions.

Exemplary Protocol (Hypothetical, based on related syntheses)

Warning: This is a proposed protocol and has not been validated. It should be adapted and optimized with appropriate safety precautions by qualified personnel.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 3,5-dimethylaniline in a suitable solvent such as acetonitrile or a chlorinated solvent like dichloromethane.

-

Bromination: Slowly add 2 equivalents of N-bromosuccinimide (NBS) portion-wise to the stirred solution at room temperature. The reaction may be mildly exothermic.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications in Research and Drug Development

Given the structural motifs present in this compound, its primary utility is as a chemical intermediate. The applications of its isomers provide a strong indication of its potential uses.

-

Precursor for N-Heterocyclic Carbenes (NHCs): Sterically hindered anilines are crucial for the synthesis of bulky NHC ligands.[6] These ligands are widely used to stabilize transition metal catalysts for cross-coupling reactions, olefin metathesis, and other important organic transformations. The 2,4-dibromo-3,6-dimethylphenyl group would create a unique steric and electronic environment around a metal center.

-

Intermediate in Pharmaceutical Synthesis: Halogenated anilines are common starting materials in the synthesis of active pharmaceutical ingredients (APIs). The bromine atoms can serve as handles for further functionalization via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the construction of complex molecular architectures.

-

Building Block for Functional Materials: The rigid, substituted aromatic core of this molecule could be incorporated into polymers or other materials where specific electronic or photophysical properties are desired.

Caption: Potential applications of this compound in synthesis.

Analytical Characterization

The identity and purity of this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic proton and the two methyl groups. ¹³C NMR would provide information on the carbon skeleton.

-

Mass Spectrometry (MS): This would confirm the molecular weight and provide information on the isotopic pattern characteristic of a dibrominated compound.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Safety and Handling

-

Harmful if swallowed, in contact with skin, or if inhaled. [7][8]

-

May cause respiratory irritation. [7]

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a commercially available yet scientifically underexplored chemical building block. Its structure suggests considerable potential as an intermediate in the synthesis of advanced materials, catalysts, and pharmaceutical compounds. The lack of detailed published data presents an opportunity for further research to fully characterize its properties, develop robust synthetic protocols, and explore its applications. Researchers should exercise caution and refer to data on analogous compounds for guidance on handling and reactivity until more specific information becomes available.

References

-

PMC. A structural study of 2,4-dimethylaniline derivatives. [Link]

-

Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences. [Link]

-

Thermo Fisher Scientific. Certificate of analysis - 4-Bromo-2,6-dimethylaniline, 98%. [Link]

-

Angene International Limited. This compound|CAS 26829-89-0. [Link]

-

PubChem. 2,4,6-Tribromo-N,N-dimethylaniline. [Link]

-

RSC Publishing. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. [Link]

-

ResearchGate. (PDF) 4-Bromo-2,6-dimethylaniline. [Link]

- Google Patents. US3931298A - Chemical process for forming 2,6-dimethylaniline.

-

PubChem. 3,5-Dibromo-N,N-dimethylaniline. [Link]

-

Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

-

Angene Chemical. Angene Chemical. [Link]

-

Angene Chemical. Reagents;Bulk Chemicals;API;Other Products. [Link]

-

Angene Chemical. Product List By Chemical Name. [Link]

-

Angene Chemical. MSDS Download. [Link]

Sources

- 1. This compound|CAS 26829-89-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 2. This compound | 26829-89-0 [m.chemicalbook.com]

- 3. 26829-89-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2,6-Dibromo-4-methylaniline, 98+% | Fisher Scientific [fishersci.ca]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. A structural study of 2,4-dimethylaniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. tcichemicals.com [tcichemicals.com]

molecular weight and formula of 2,4-Dibromo-3,6-dimethylaniline

An In-depth Technical Guide to 2,4-Dibromo-3,6-dimethylaniline: Properties, Synthesis, and Applications

Introduction

Substituted anilines are foundational scaffolds in modern organic chemistry, serving as critical precursors for a vast array of value-added chemicals, from active pharmaceutical ingredients (APIs) to advanced materials. Within this class, halogenated dimethylanilines represent a particularly versatile group of intermediates. This compound is a distinct member of this family, characterized by a unique substitution pattern that imparts specific reactivity and steric properties. The presence of two bromine atoms provides reactive handles for cross-coupling reactions, while the amine and methyl groups influence the molecule's electronic properties and direct further functionalization. This guide offers a comprehensive overview of this compound, detailing its core properties, a proposed synthetic methodology grounded in established chemical principles, and its potential applications for professionals in research and drug development.

Physicochemical and Structural Properties

This compound, with the CAS Number 26829-89-0, is a solid at room temperature.[1][2] The arrangement of its functional groups—an amino group, two methyl groups, and two bromine atoms on a benzene ring—creates a sterically hindered and electronically modulated structure. The amino group is a powerful activating group, while the bromine atoms are deactivating yet ortho-, para-directing for further electrophilic substitutions. This interplay of electronic effects and steric hindrance is crucial for its behavior in chemical reactions.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 26829-89-0 | [1][2] |

| Molecular Formula | C₈H₉Br₂N | [2] |

| Molecular Weight | 278.97 g/mol | [2] |

| Melting Point | 65 °C | [2] |

| Boiling Point | 296.0 ± 35.0 °C (Predicted) | [2] |

| Density | 1.781 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 1.81 ± 0.10 (Predicted) | [2] |

| Synonyms | 2,4-Dibromo-3,6-dimethyl-phenylamine, Benzenamine, 2,4-dibromo-3,6-dimethyl- | [2] |

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted anilines typically relies on electrophilic aromatic substitution of a less substituted precursor. For this compound, a logical and efficient approach involves the direct bromination of 3,5-dimethylaniline.

Mechanistic Rationale